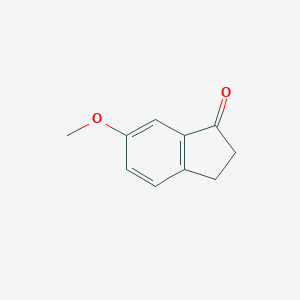

6-Methoxy-1-indanone

Vue d'ensemble

Description

6-Methoxy-1-indanone is a chemical compound with the empirical formula C10H10O2 . It is a solid substance that appears as a white to light yellow crystalline powder . It has been used in the synthesis of 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione) .

Synthesis Analysis

6-Methoxy-1-indanone has been used in the synthesis of 5-methoxyninhydrin . More than 100 synthetic methods have been performed utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials .

Molecular Structure Analysis

The molecular weight of 6-Methoxy-1-indanone is 162.19 . The molecular structure of this compound is yet to be fully elucidated from the search results.

Chemical Reactions Analysis

6-Methoxy-1-indanone has been involved in biomass degradation . The energetic effects associated with the presence of a methyl group and one or two methoxy groups in the indanone structure were evaluated .

Physical And Chemical Properties Analysis

6-Methoxy-1-indanone is a solid at 20°C . The melting point ranges from 107.0 to 111.0°C .

Applications De Recherche Scientifique

Biofuel Production

6-Methoxy-1-indanone: has been studied for its potential in the production of advanced biofuels. The compound’s energetic properties, such as its enthalpy of formation and sublimation, are crucial for understanding its behavior during pyrolysis bio-oil upgrading . This process involves the thermal decomposition of biomass to produce a liquid product that can be further refined into biofuel. The presence of a methoxy group in 6-Methoxy-1-indanone contributes to a decrease in the gas-phase enthalpy of formation, which is beneficial for the energy balance in biofuel production .

Pharmaceutical Synthesis

In pharmaceutical research, 6-Methoxy-1-indanone serves as a precursor in the synthesis of various compounds. One notable application is its use in the synthesis of 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione), which is a compound of interest due to its potential medicinal properties . The ability to synthesize such derivatives expands the range of possible pharmacologically active molecules that can be explored for drug development.

Analytical Chemistry

6-Methoxy-1-indanone: can be used as a standard in calorimetric studies due to its well-defined combustion and sublimation enthalpies. These properties are essential for calibrating instruments and validating experimental techniques in analytical chemistry . Accurate measurements of these energetic effects are necessary for the quantitative analysis of substances and the determination of their thermodynamic properties.

Computational Chemistry

The compound’s properties have been investigated through high-level ab initio calculations, providing insights into its energetic effects and electron density delocalization . Computational studies of 6-Methoxy-1-indanone help in understanding the influence of methoxy substitution on the indanone core and can guide the design of new compounds with desired energetic characteristics.

Safety and Hazards

6-Methoxy-1-indanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

It’s known that methoxy-substituted cyclic compounds could inhibit estrogen receptor (er) negative breast cancer growth in vitro . More research is needed to identify the specific targets of 6-Methoxy-1-indanone.

Mode of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia goes with complete hydrogenolysis of the carbonyl group and formation of 4,7-dihydro-5-methoxyindan .

Biochemical Pathways

It’s known that 6-methoxy-1-indanone was used in the synthesis of 5-methoxyninhydrin .

Result of Action

It’s known that the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan .

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-indanone | |

CAS RN |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

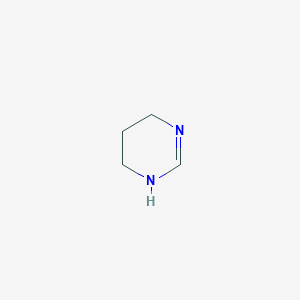

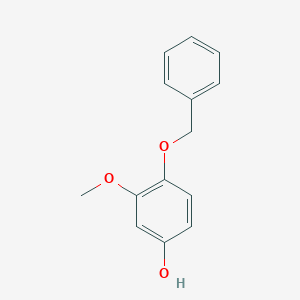

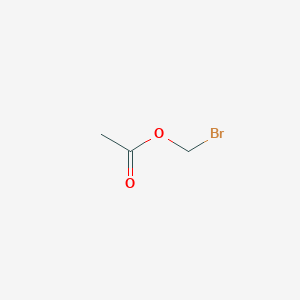

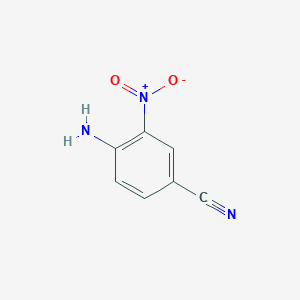

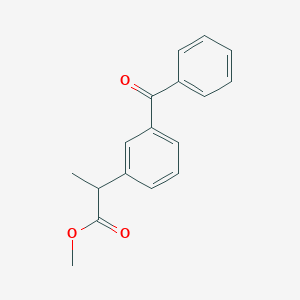

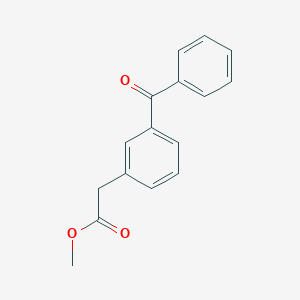

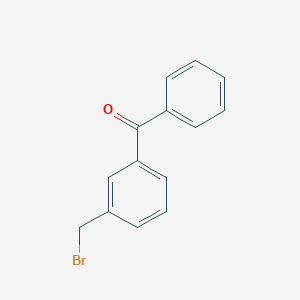

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-methoxy-1-indanone?

A1: The molecular formula of 6-methoxy-1-indanone is C10H10O2, and its molecular weight is 162.18 g/mol.

Q2: Has the crystal structure of 6-methoxy-1-indanone or its derivatives been determined?

A: Yes, the crystal structures of several derivatives have been determined. These include the 2,5-dimethyl-6-methoxy-1-indanone dimer [] and 2-(1’-Hydroxycyclopropyl)-2,5-dimethyl-6-methoxy-1-indanone []. These studies provide valuable insights into the three-dimensional structure and potential interactions of these compounds.

Q3: Can 6-methoxy-1-indanone be synthesized from readily available starting materials?

A: Yes, 6-methoxy-1-indanone can be synthesized via polyphosphoric acid (PPA) catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid. [] The yield of this reaction can be influenced by the ratio of PPA to the starting material.

Q4: Are there alternative synthetic routes to obtain ninhydrin derivatives like 5-methoxyninhydrin starting from 6-methoxy-1-indanone?

A: Yes, a novel and efficient two-step synthesis utilizes commercially available 6-methoxy-1-indanone as a starting material to obtain 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). [] This method highlights the versatility of 6-methoxy-1-indanone as a building block for more complex molecules.

Q5: Have lanthanide shift reagents been used to study 6-methoxy-1-indanone?

A: Yes, researchers have used the lanthanide shift reagent Yb(fod)3 to study the 13C and 1H NMR spectra of 6-methoxy-1-indanone. [] This approach, along with the lanthanide induced shift (LIS) ratio method, helped in assigning 13C NMR signals and provided insights into the geometry of the lanthanide shift reagent-substrate complex.

Q6: Has 6-methoxy-1-indanone been identified in natural sources?

A: Yes, 6-methoxy-1-indanone has been identified as a constituent of the n-hexane extract from Zosimia absinthifolia (Vent.) Link. [] This plant, belonging to the Umbelliferae family, contains a significant amount of 6-methoxy-1-indanone (12.2%) in its extract, suggesting a potential natural source for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)